6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Overview
Description
6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C10H16N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The propyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine: Lacks the propyl group, which may affect its biological activity and chemical properties.
6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamine: Similar structure but different substitution pattern.
Uniqueness
6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to the presence of the propyl group, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h7H,2-6H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMJUFXLQKSCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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